molecular formula C18H20ClNO5 B131606 Pyriofenone CAS No. 688046-61-9

Pyriofenone

Cat. No. B131606
M. Wt: 365.8 g/mol
InChI Key: NMVCBWZLCXANER-UHFFFAOYSA-N
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Description

Pyriofenone is a new fungicide developed by Ishihara Sangyo Kaisha, Ltd . It has shown excellent activity against wheat and cucumber powdery mildew, and moderate efficacy against rice blast .


Synthesis Analysis

Pyriofenone is synthesized using methyl 2-chloro-4-methyl nicotinate as a raw material by chemical reaction . The synthesis starts with methyl 2-chloro-4-methyl nicotinate, which has not been reported by ISK, but for which several syntheses can be found in the literature .


Molecular Structure Analysis

The IUPAC name for Pyriofenone is (5-chloro-2-methoxy-4-methyl-3-pyridyl)(4,5,6-trimethoxy-o-tolyl)methanone . Its molecular formula is C18H20NO5Cl and the molecular mass is 365.8 g/mol .


Chemical Reactions Analysis

Pyriofenone has shown excellent preventive and residual activities . It has high rainfastness in the cucumber leaves against powdery mildew . Pyriofenone also showed inhibitory activity on lesion development upon application until 2 days after inoculation .


Physical And Chemical Properties Analysis

Pyriofenone appears as a white crystalline powder at 20 °C . It has a relative density of 1.33 g/cm3 at 20 °C . The melting point is 93-95 °C . It decomposes before boiling at approximately 100 °C . The vapour pressure is 1.9 × 10-6 Pa at 25 °C .

Scientific Research Applications

Analytical Method Development

Pyriofenone, an aryl phenyl ketone fungicide, has seen recent development in analytical methods for residue determination in agricultural products. A study by Park et al. (2014) established a reliable and sensitive method using HPLC-UVD and LC-MS, demonstrating its applicability in ensuring food safety by detecting pyriofenone residues in various products like Korean melon, pepper, potato, mandarin, soybean, and hulled rice (Park et al., 2014).

Environmental Fate and Toxicology

  • Research on the environmental fate and ecotoxicological effects of pyriproxyfen, a chemical related to pyriofenone, indicates its potential impact on non-target aquatic organisms. A study by Devillers (2020) highlighted that pyriproxyfen is quickly photodegraded in water, but its persistence and potential threats in aquatic ecosystems warrant further investigation (Devillers, 2020).
  • Liu et al. (2019) synthesized pyriproxyfen metabolites and examined their degradation and toxicity in soil, revealing significant effects on soil enzymes and greater toxicity of metabolites to earthworms compared to the parent compound (Liu et al., 2019).

Agricultural Applications

  • Pyriofenone has been studied for its role in agriculture, particularly in the context of managing plant diseases and pests. For instance, Miyamoto et al. (2020) reported on the occurrence of resistance to pyriofenone in field isolates of Podosphaera xanthii, a fungus causing cucumber powdery mildew, highlighting the challenges in using pyriofenone for disease control in agriculture (Miyamoto et al., 2020).

Dissipation and Residue Analysis

  • Chung et al. (2017) conducted a study on the dissipation kinetics and pre-harvest residue limit of pyriofenone in oriental melon, providing insights into the appropriate use of pyriofenone in melon cultivation and its residue dynamics (Chung et al., 2017).

Safety And Hazards

Pyriofenone may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is also toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and avoiding release to the environment .

properties

IUPAC Name

(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCBWZLCXANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058162
Record name Pyriofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyriofenone

CAS RN

688046-61-9
Record name Pyriofenone
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URL https://commonchemistry.cas.org/detail?cas_rn=688046-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriofenone [ISO]
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Record name Pyriofenone
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Record name Pyriofenone
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Record name PYRIOFENONE
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Synthesis routes and methods I

Procedure details

1.0 g (4.3 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine, 1.2 g (5.4 mmol) of 2,3,4-trimethoxy-6-methylphenylboronic acid, 1.8 g (13 mmol) of potassium carbonate, 46 mg (0.26 mmol) of palladium chloride, 147 mg (0.52 mmol) of tricyclohexylphosphine and 40 ml of tetrahydrofuran were put in a 200 ml autoclave, and carbon monoxide gas was injected to a pressure of 10 atm, followed by stirring at 120° C. for 20 hours. The reaction solution was subjected to filtration on the pad of celite, water was added, and tetrahydrofuran was distilled off under reduced pressure. The aqueous solution was extracted with ethyl acetate, the organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 0.31 g (yield: 20%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 92 to 94° C.), and the compound was identified by 1HNMR.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2,3,4-trimethoxy-6-methylphenylboronic acid
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
147 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
46 mg
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

(b-1) 6.8 ml (13.6 mmol) of isopropylmagnesium chloride (2M tetrahydrofuran solution) was cooled to 0° C., and a solution having 1.6 g (6.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine dissolved in 5 ml of tetrahydrofuran was dropwise added, followed by stirring at the same temperature for 3 hours to prepare 5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride. The reaction solution was cooled to −78° C., and a solution having 1.2 g (13.3 mmol) of copper(I) cyanide and 1.15 g (27.1 mmol) of lithium chloride dissolved in 15 ml of tetrahydrofuran was dropwise added to prepare a 5-chloro-2-methoxy-4-methyl-3-pyridylcopper reagent. Separately, 3.2 g (14.3 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid prepared in Step (a) was subjected to reflux with heating in 7 ml of thionyl chloride for 3 hours, and the surplus thionyl chloride was distilled off under reduced pressure to prepare 2,3,4-trimethoxy-6-methylbenzoyl chloride, which was dissolved in 7 ml of tetrahydrofuran. The solution thus prepared was dropwise added at −78° C. to the above prepared pyridylcopper reagent, followed by stirring for 1 hour, and the temperature was increased to room temperature, followed by stirring further for 2 hours. Water and ammonia water were added to the reaction solution to terminate the reaction, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 2.6 g (yield: 57%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 85 to 88° C.), and the compound was identified by 1HNMR.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.6 g
Type
reactant
Reaction Step Seven
Name
5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.2 g
Type
reactant
Reaction Step Nine
Quantity
1.15 g
Type
reactant
Reaction Step Ten
Name
5-chloro-2-methoxy-4-methyl-3-pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
3.2 g
Type
reactant
Reaction Step Twelve
Name
pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods III

Procedure details

(b-2) The same reaction as in Step (b-1) was carried out that 11 ml (11.0 mmol) of an isopropylmagnesium chloride 1M tetrahydrofuran solution and 2.5 g (10.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine were used, except that 1.25 g (1.1 mmol) of tetrakistriphenylphosphine palladium was used instead of the tetrahydrofuran solution of copper(I) cyanide and lithium chloride, and that 2,3,4-trimethoxy-6-methylbenzoyl chloride prepared from 2.4 g (10.6 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid and 5 ml of thionyl chloride was dropwise added at 0° C. over a period of 2 hours, followed by stirring at the same temperature for 15 hours to obtain 1.7 g (yield: 43%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine, and the compound was identified by 1HNMR.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,3,4-trimethoxy-6-methylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.4 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

4 g of active manganese dioxide was added to a toluene 15 ml solution of 0.64 g (1.7 mmol) of (2,3,4-trimethoxy-6-methylphenyl)(5-chloro-2-methoxy-4-methyl-3-pyridyl)methanol, followed by stirring under reflux with heating for 1 hour. The reaction solution was subjected to filtration on the pad of celite, and the solvent was distilled off under reduced pressure to obtain 0.57 g (yield: 90%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 94.5 to 95.5° C.).
Name
(2,3,4-trimethoxy-6-methylphenyl)(5-chloro-2-methoxy-4-methyl-3-pyridyl)methanol
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
M Ogawa, A Nishimura, Y Abe, Y Fukumori… - Journal of Pesticide …, 2023 - jstage.jst.go.jp
… pyriofenone, in vivo pot tests and in vitro mycelial growth-inhibition tests were conducted. Pyriofenone … In the mycelial growth-inhibition tests, most fungi were not affected by pyriofenone …
Number of citations: 8 www.jstage.jst.go.jp
T Miyamoto, K Hayashi, T Ogawara - European Journal of Plant Pathology, 2020 - Springer
… Two new fungicides, flutianil and pyriofenone were … with a history of flutianil and pyriofenone usage. They were then … and 10 μg/ml for pyriofenone, while 50% effective concentration (…
Number of citations: 11 link.springer.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… of the dossier on pyriofenone in the Draft Assessment Report … a conclusion on whether pyriofenone can be expected to … the representative uses of pyriofenone as a fungicide against …
Number of citations: 3 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
… pyriofenone in cereal grains and grapes. In order to accommodate for the intended uses of pyriofenone … are available to control the residues of pyriofenone in cereals and grapes. Based …
Number of citations: 4 efsa.onlinelibrary.wiley.com
HG Kim, JY Kim, KJ Hur, CH Kwon… - The Korean Journal of …, 2017 - koreascience.kr
… Abstract In this study, the residue patterns of flubendiamide and pyriofenone registered in … flubendiamide and pyriofenone. The recovery levels of flubendiamide and pyriofenone were …
Number of citations: 6 koreascience.kr
H Park, HJ Kim, JA Do, JE Kwon, JY Yoon… - The Korean Journal …, 2014 - koreascience.kr
… Abstract Pyriofenone is an aryl phenyl ketone fungicide that is newly registered in Korea in … of pyriofenone residue in agricultural products for ensuring the food safety. The pyriofenone …
Number of citations: 3 koreascience.kr
HS Chung, MH Kabir, AM Abd El‐Aty… - Biomedical …, 2017 - Wiley Online Library
A high‐performance liquid chromatography–ultraviolet detection was used to estimate the disappearance rates as well as the pre‐harvest residue limits of pyriofenone in oriental melon …
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
… pyriofenone in table grapes. In order to accommodate for the intended use of pyriofenone, the … are available to control the residues of pyriofenone in the commodity under consideration. …
Number of citations: 3 efsa.onlinelibrary.wiley.com
SB Leem, JY Kim, KJ Hur, HG Kim… - Korean Journal of …, 2017 - korseaj.org
… pyriofenone in cucumber after harvest.METHODS AND RESULTS:Cucumber was subjected to treat with penthiopyrad and pyriofenone … Penthiopyrad and pyriofenone were detected at …
Number of citations: 6 korseaj.org
European Food Safety Authority (EFSA) - 2016 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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